Cerium vanadium tetraoxide

Overview

Description

Cerium vanadium tetraoxide, also known as cerium vanadate, is a compound composed of cerium, vanadium, and oxygen with the chemical formula CeVO₄. It is a member of the rare earth orthovanadate family and is known for its unique structural, optical, and catalytic properties. This compound typically appears as a yellow or orange solid and has a high density of approximately 4.81 grams per cubic centimeter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium vanadium tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of cerium nitrate hexahydrate with ammonium metavanadate in an aqueous solution, followed by calcination at high temperatures to form the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing cerium oxide and vanadium pentoxide powders, followed by heating the mixture at elevated temperatures (typically around 800-1000°C) in an oxygen-rich environment. This process ensures the formation of a homogeneous product with high purity .

Chemical Reactions Analysis

Types of Reactions: Cerium vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its redox properties are particularly notable due to the presence of cerium, which can switch between +3 and +4 oxidation states, and vanadium, which can switch between +4 and +5 oxidation states .

Common Reagents and Conditions:

Oxidation: this compound can act as an oxidizing agent in the presence of reducing agents such as hydrogen or carbon monoxide.

Reduction: It can be reduced by strong reducing agents like hydrogen gas or sodium borohydride.

Substitution: The compound can undergo substitution reactions with various ligands, leading to the formation of different coordination complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound can produce cerium dioxide and vanadium pentoxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cerium vanadium tetraoxide is primarily driven by its redox properties. The compound can accept and donate electrons, making it an effective catalyst in various chemical reactions. In biological systems, its antioxidant properties are attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Cerium vanadium tetraoxide can be compared with other similar compounds, such as cerium dioxide (CeO₂) and vanadium pentoxide (V₂O₅):

Cerium Dioxide (CeO₂): Both compounds exhibit redox properties, but cerium dioxide is more commonly used as a catalyst in automotive catalytic converters and as an oxygen storage material.

Vanadium Pentoxide (V₂O₅): Vanadium pentoxide is widely used as a catalyst in the production of sulfuric acid and in other oxidation reactions.

This compound stands out due to its combined properties of cerium and vanadium, making it a versatile compound with applications in various fields.

Biological Activity

Cerium vanadium tetraoxide (CeVO₄) is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in biomedical applications. This article provides a comprehensive overview of the biological activity of CeVO₄, focusing on its synthesis, properties, and potential applications, supported by data tables and case studies.

Synthesis and Characterization

This compound can be synthesized using various methods, including sonochemical processes, which allow for control over particle size and morphology. The synthesis typically involves the reaction of cerium and vanadium precursors under specific conditions that promote the formation of nanoparticles. The characterization techniques employed include X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), which confirm the crystalline structure and morphology of the resulting nanoparticles.

Biological Properties

1. Antioxidant Activity

CeVO₄ exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that these nanoparticles can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

2. Anticancer Potential

Recent research highlights the potential of CeVO₄ as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

3. Antibacterial Activity

CeVO₄ nanoparticles have also been investigated for their antibacterial properties. They show effectiveness against a range of pathogenic bacteria, suggesting potential applications in infection control and wound healing .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of CeVO₄ on human breast cancer cells (MCF-7) revealed significant cytotoxicity. The nanoparticles induced apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) levels within the cells. The IC₅₀ value was determined to be approximately 25 µg/mL, indicating a potent anticancer effect .

Case Study 2: Antibacterial Properties

In another investigation, CeVO₄ nanoparticles were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains, demonstrating their potential as antibacterial agents in clinical settings.

Toxicity and Biocompatibility

While the biological activities of CeVO₄ are promising, it is essential to consider their toxicity and biocompatibility. Research indicates that at lower concentrations, CeVO₄ exhibits minimal cytotoxic effects on human fibroblast cells, making it a suitable candidate for biomedical applications . However, further studies are needed to assess long-term exposure effects and biodistribution in vivo.

Table 1: Summary of Biological Activities of CeVO₄

| Activity | Description | IC₅₀/MIC Values |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | N/A |

| Anticancer | Induces apoptosis in cancer cells | 25 µg/mL |

| Antibacterial | Effective against pathogenic bacteria | 50 µg/mL |

Table 2: Synthesis Methods for CeVO₄

| Method | Advantages | Challenges |

|---|---|---|

| Sonochemical | Control over size/shape; simple process | Scale-up difficulties |

| Hydrothermal | High purity; uniform particle size | Longer processing time |

| Sol-gel | Versatile; good for thin films | Complex procedure |

Properties

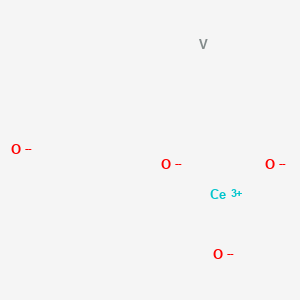

IUPAC Name |

cerium(3+);oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTSCAQNVBAWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893941 | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13597-19-8 | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.